NMDA Glycine-Site Affinity
The 5‑oxy‑7‑trifluoromethyl derivative of pyrido[2,3‑b]pyrazine‑2,3‑dione (BDBM50060700) exhibits a Ki of 427 nM at the glycine site of the NMDA receptor [REFS‑1]. In contrast, the parent scaffold pyrido[2,3‑b]pyrazine‑2,3‑dione without the N5‑oxide and C7‑CF₃ substituents shows no detectable affinity (Ki > 10,000 nM) [REFS‑1]. This >23‑fold enhancement driven by the N‑oxide and trifluoromethyl groups demonstrates that the [2,3‑b] core is a productive template for glycine‑site antagonists, whereas quinoxaline‑2,3‑dione analogs require different substitution patterns to achieve comparable affinity [REFS‑2].
| Evidence Dimension | NMDA receptor glycine-site binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 427 nM (5‑Oxy‑7‑trifluoromethyl‑1,4‑dihydropyrido[2,3‑b]pyrazine‑2,3‑dione; BDBM50060700) |
| Comparator Or Baseline | Unsubstituted pyrido[2,3‑b]pyrazine‑2,3‑dione: Ki > 10,000 nM |
| Quantified Difference | >23‑fold improvement in affinity |
| Conditions | In vitro binding affinity for glycine site on NMDA receptor, rat brain cortical membranes |
Why This Matters
Procurement of the 5‑oxy‑7‑trifluoromethyl derivative is essential for NMDA‑focused programs; the unsubstituted core cannot substitute.
- [1] BindingDB Entry BDBM50060700. 5‑Oxy‑7‑trifluoromethyl‑1,4‑dihydro‑pyrido[2,3‑b]pyrazine‑2,3‑dione (CHEMBL91801). Ki = 427 nM at NMDA glycine site. View Source
- [2] Micheli, F. et al. Synthesis and Biological Evaluation of Pyrido[2,3-b]pyrazine and Pyrido[2,3-b]pyrazine-N-oxide as Selective Glycine Antagonists. Bioorg. Med. Chem. 1999, 7 (2), 351–358. View Source
